1,1-Dibromotetrafluoroethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibromo-1,2,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2F4/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGADZLAECENGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Br)Br)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2F4 | |

| Record name | DIBROMOTETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865366 | |

| Record name | 1,1-Dibromo-1,2,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibromotetrafluoroethane is a liquid. (NTP, 1992) | |

| Record name | DIBROMOTETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

117.1 °F at 760 mmHg (NTP, 1992) | |

| Record name | DIBROMOTETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

2.18 at 70 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | DIBROMOTETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

124-73-2(1,2-isomer); 25497-30-7(1,1-isomer), 27336-23-8, 25497-30-7 | |

| Record name | DIBROMOTETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dibromo-1,2,2,2-tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27336-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dibromotetrafluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027336238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dibromo-1,2,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dibromo-1,2,2,2-tetrafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibromotetrafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIBROMOTETRAFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V33UL334V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Guide to the Laboratory Synthesis of 1,1-Dibromotetrafluoroethane

This document provides an in-depth technical guide for the laboratory-scale synthesis of 1,1-dibromotetrafluoroethane (CF₃CBr₂F). It is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that the protocol is not just followed, but understood. We will detail a robust, two-step synthetic pathway, address critical safety considerations, and outline methods for analytical validation.

Introduction and Strategic Overview

This compound (CAS No: 27336-23-8) is a halogenated alkane with the structural formula CF₃CBr₂F.[1] While its isomer, 1,2-dibromotetrafluoroethane (Halon 2402), is more commonly known for its past use in fire suppression systems, the 1,1-isomer serves as a valuable, albeit specialized, building block in fluorinated organic synthesis.[2][3] Its geminal dibromo group, activated by the adjacent trifluoromethyl moiety, offers unique reactivity for creating complex fluorinated molecules.

The synthesis of the target 1,1-isomer is not typically achieved through direct means. The most reliable and logical laboratory approach involves a two-stage process:

-

Synthesis of the 1,2-Isomer: A free-radical addition of elemental bromine to tetrafluoroethylene (TFE) to produce 1,2-dibromotetrafluoroethane (BrCF₂-CF₂Br).

-

Catalytic Isomerization: A Lewis acid-catalyzed molecular rearrangement of the 1,2-isomer to the desired this compound.[4]

This strategic pathway is chosen because the direct bromination of TFE overwhelmingly favors the thermodynamically stable 1,2-adduct.[5] The subsequent isomerization step is a critical and nuanced reaction that leverages a catalytic cycle to achieve the desired molecular architecture.

Physicochemical Properties of Key Compounds

For clarity and practical reference, the properties of the reactant, intermediate, and final product are summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Tetrafluoroethylene | C₂F₄ | 100.02 | -76.3 | 1.519 (at -76°C) |

| 1,2-Dibromotetrafluoroethane | C₂Br₂F₄ | 259.82 | 47.2 | 2.18 (at 20°C) |

| This compound | C₂Br₂F₄ | 259.82 | 49.8 | 2.366 |

(Data sourced from various chemical databases and suppliers).[2][6]

Stage 1: Synthesis of 1,2-Dibromotetrafluoroethane

Mechanistic Rationale

The addition of bromine to the double bond of tetrafluoroethylene proceeds via a free-radical chain mechanism.[7] While ionic addition is possible with other alkenes, the electron-withdrawing nature of the four fluorine atoms in TFE makes the double bond electron-deficient and less susceptible to electrophilic attack. The free-radical pathway, often initiated by light or heat, provides a lower energy route to the product.

The process can be broken down into three fundamental stages: initiation, propagation, and termination.[8]

Figure 1: Free-Radical Mechanism for Bromination of TFE.

Detailed Experimental Protocol

Warning: This procedure involves highly hazardous materials, including corrosive liquid bromine and gaseous tetrafluoroethylene. All operations must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment:

-

Three-necked round-bottom flask (250 mL) equipped with a gas inlet tube, a dry ice/acetone condenser, and a magnetic stirrer.

-

Tetrafluoroethylene (TFE) gas cylinder with a regulator and flow meter.

-

Elemental Bromine (Br₂)

-

5% Sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distillation apparatus

Procedure:

-

Setup: Assemble the reaction flask in a chemical fume hood. Ensure all glassware is dry. Place the flask in a cooling bath (ice/water).

-

Charging the Reactor: Carefully charge the flask with liquid bromine (e.g., 80 g, 0.5 mol). Begin stirring.

-

Reaction: Start a slow, controlled stream of tetrafluoroethylene gas through the gas inlet tube, bubbling it directly into the liquid bromine. The reaction is exothermic; maintain the temperature of the reaction mixture between 10-20°C using the cooling bath. The deep red-brown color of the bromine will gradually fade as it is consumed.

-

Completion: Continue the addition of TFE until the bromine color has completely discharged, indicating the reaction is complete. A slight excess of TFE can be bubbled through to ensure all bromine has reacted.

-

Work-up:

-

Transfer the crude product to a separatory funnel.

-

Wash the organic layer sequentially with 5% sodium thiosulfate solution (to remove any trace of unreacted bromine), saturated sodium bicarbonate solution (to neutralize any acidic byproducts like HBr), and finally with brine.

-

Separate the dense organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and purify the crude 1,2-dibromotetrafluoroethane by fractional distillation. The product should be collected at its boiling point of approximately 47°C.[2]

Stage 2: Isomerization to this compound

Mechanistic Rationale

The rearrangement of the 1,2-isomer to the 1,1-isomer is a thermodynamically driven process catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃).[4] The catalyst functions by abstracting a bromide ion from the substrate, generating a carbocation intermediate. This intermediate can then undergo a fluorine shift (a type of Wagner-Meerwein rearrangement), followed by re-addition of the bromide ion at the new, more stable carbocationic center.

A critical aspect of this synthesis, highlighted in patent literature, is the necessity of forming an "activated" catalyst complex to ensure the reaction proceeds smoothly and reproducibly, avoiding long induction periods or uncontrolled side reactions like dismutation.[4]

Detailed Experimental Protocol

Warning: Anhydrous aluminum halides react violently with water. This procedure must be conducted under strictly anhydrous conditions, preferably under an inert atmosphere (e.g., Nitrogen or Argon).

Materials and Equipment:

-

Dry three-necked round-bottom flask (250 mL) equipped with a reflux condenser (with a drying tube), a nitrogen inlet, a magnetic stirrer, and a heating mantle.

-

Purified 1,2-dibromotetrafluoroethane (from Stage 1).

-

Anhydrous aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃).

-

Distillation apparatus.

Procedure:

-

Setup: Assemble the dry reaction flask under a positive pressure of nitrogen.

-

Catalyst Activation:

-

Place anhydrous AlCl₃ (e.g., 5% molar equivalent relative to the substrate) into the flask.

-

Add a small portion (approx. 10% of the total) of the 1,2-dibromotetrafluoroethane.

-

Gently heat the mixture to initiate the formation of the active catalyst complex. A slight color change may be observed.

-

-

Isomerization Reaction:

-

Once the catalyst appears activated, add the remaining 1,2-dibromotetrafluoroethane to the flask.

-

Heat the reaction mixture to a gentle reflux (approx. 50-60°C).

-

Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC). The goal is to observe the disappearance of the starting material peak and the appearance of the product peak at a different retention time.

-

-

Work-up:

-

After the reaction is complete (typically several hours), cool the flask to room temperature.

-

Very cautiously quench the reaction by slowly adding the mixture to ice-water to decompose the aluminum halide catalyst. This step is highly exothermic and should be done slowly and behind a safety shield.

-

Transfer the entire mixture to a separatory funnel. Separate the lower organic layer.

-

Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with brine.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and purify by fractional distillation. Collect the this compound fraction at its boiling point of approximately 50°C.[6]

Figure 2: Overall Synthetic Workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the final product, a combination of analytical techniques is essential:

-

Gas Chromatography (GC): The primary tool for monitoring reaction progress and assessing the final purity. The 1,1- and 1,2-isomers will have distinct retention times.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is the most definitive method for distinguishing the isomers.

-

1,2-isomer (BrCF₂-CF₂Br): Due to symmetry, a single resonance (singlet) is expected in the ¹⁹F NMR spectrum.

-

1,1-isomer (CF₃-CBr₂F): Two distinct fluorine environments are present, which will result in two resonances: a quartet (for the -CBr₂F group, split by the -CF₃) and a doublet (for the -CF₃ group, split by the -CBr₂F).

-

-

Mass Spectrometry (MS): Will confirm the molecular weight (259.82 g/mol ) and show a characteristic isotopic pattern for a molecule containing two bromine atoms.[1]

Safety and Handling

-

Chemical Hazards: All reagents and products in this synthesis are hazardous. Bromine is extremely corrosive and toxic.[9] Tetrafluoroethylene is a compressed gas. Aluminum halides are water-reactive and corrosive. The final product, this compound, is classified as a substance that harms public health and the environment by destroying ozone in the upper atmosphere.[1][10]

-

Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton for handling bromine) are mandatory.

-

Engineering Controls: All operations must be performed in a well-ventilated chemical fume hood. A safety shield should be used during the quenching of the aluminum halide catalyst.

-

Waste Disposal: All chemical waste, including washings and residual product, must be disposed of according to institutional and federal regulations for hazardous halogenated organic waste.

References

-

Chemsrc. (n.d.). This compound | CAS#:27336-23-8. Retrieved from [Link]

-

PharmaCompass. (n.d.). Halothane Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

Wikipedia. (n.d.). Halothane. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Dibromo-1,2,2,2-tetrafluoroethane. Retrieved from [Link]

-

Tedder, J. M., & Walton, J. C. (1978). Free radical addition to olefins. Part XV. Addition of bromoform and carbon tetrabromide to fluoroethylenes. Journal of the Chemical Society, Perkin Transactions 2, (12), 1547-1552. Retrieved from [Link]

-

Wikipedia. (n.d.). Dibromotetrafluoroethane. Retrieved from [Link]

-

Haszeldine, R. N., & Steele, B. R. (1954). Addition of Free Radicals to Unsaturated Systems. Part X. The Reaction of Hydrogen Bromide with Tetrafluoroethylene and Chlorotrifluoroethylene. Journal of the Chemical Society, 3747-3752. Retrieved from [Link]

-

GDC CLASSES. (2019, May 14). SYNTHESIS OF HALOTHANE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (1954). Addition of free radicals to unsaturated systems. Part X. The reaction of hydrogen bromide with tetrafluoroethylene and chlorotrifluoroethylene. Journal of the Chemical Society (Resumed). Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dibromotetrafluoroethane. Retrieved from [Link]

-

Pharma Chem tutorials. (2020, April 21). Synthesis of Halothane. YouTube. Retrieved from [Link]

-

Dr. Mohammad Arshad. (2022, May 2). Synthesis of Halothane - Medicinal chemistry. YouTube. Retrieved from [Link]

- Sianesi, D., & Caporiccio, G. (1983). Process for preparing 1,1-dihalo-1,2,2,2,-tetrafluoroethanes. European Patent Office. (EP0079481B1).

-

Takai, K., et al. (1998). Organic Syntheses Procedure. Organic Syntheses, 75, 121. Retrieved from [Link]

- Rao, V. N. M. (1995). Process for the synthesis of 1-bromo-2-fluoroethane. Google Patents. (WO1995016653A1).

-

Beier, P. (2012). 1,2-Dibromotetrafluoroethane (Freon 114B2) as a Building Block for Fluorine Compounds. ChemInform, 43(31). Retrieved from [Link]

- Wang, Y., et al. (2012). Method for preparing 1,2-dibromotetrafluoroethane from tail gas in production of tetrafluoroethylene. Google Patents. (CN102603461A).

-

ChemPro. (2017, December 4). Free Radical Substitution (Ethane and bromine). YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]

Sources

- 1. 1,1-Dibromo-1,2,2,2-tetrafluoroethane | C2Br2F4 | CID 168688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibromotetrafluoroethane - Wikipedia [en.wikipedia.org]

- 3. 1,2-Dibromo-1,1,2,2-tetrafluoroethane | C2Br2F4 | CID 31301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0079481B1 - Process for preparing 1,1-dihalo-1,2,2,2,-tetrafluoroethanes - Google Patents [patents.google.com]

- 5. Free radical addition to olefins. Part XV. Addition of bromoform and carbon tetrabromide to fluoroethylenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. This compound | CAS#:27336-23-8 | Chemsrc [chemsrc.com]

- 7. Addition of free radicals to unsaturated systems. Part X. The reaction of hydrogen bromide with tetrafluoroethylene and chlorotrifluoroethylene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. DIBROMOTETRAFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 1,1-Dibromotetrafluoroethane (CAS Number: 27336-23-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-dibromotetrafluoroethane, a halogenated organic compound identified by the CAS number 27336-23-8. This document delves into the chemical and physical properties, synthesis, applications, and, critically, the safe handling and environmental considerations associated with this compound. While historically used in specialized applications such as refrigeration and fire suppression, its significant environmental impact, particularly its ozone-depleting potential, has led to stringent regulatory controls. This guide is intended to serve as an essential resource for professionals in research and development who may encounter this compound, providing the necessary information for its safe management and for exploring potential, environmentally conscious alternatives.

Chemical Identification and Structure

This compound is a haloalkane with the chemical formula C₂Br₂F₄.[1][2] It is a structural isomer of 1,2-dibromotetrafluoroethane. The defining feature of the 1,1-isomer is the presence of two bromine atoms and one fluorine atom attached to one carbon, and three fluorine atoms on the other carbon.

-

IUPAC Name: 1,1-dibromo-1,2,2,2-tetrafluoroethane[3]

-

Synonyms: FC-114aB2, 1,1,1,2-Tetrafluoro-2,2-dibromoethane[1][4]

-

Molecular Weight: 259.82 g/mol [2]

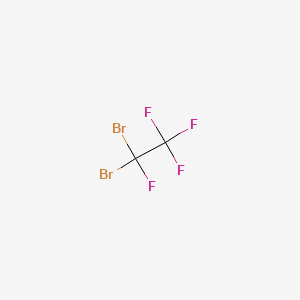

The molecular structure of this compound is depicted in the following diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its physical and chemical properties are summarized in the table below. It is important to note that some literature may refer to "dibromotetrafluoroethane" without specifying the isomer, which can lead to slight variations in reported values.

| Property | Value | Source(s) |

| Boiling Point | 46.5 °C | [5] |

| Density | 2.366 g/cm³ | [6] |

| Molecular Weight | 259.82 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Solubility in Water | 3.00 mg/L at 25 °C | [7] |

| Vapor Pressure | 0.00325 kPa at 25 °C | [6] |

Synthesis and Manufacturing

The synthesis of this compound is not as commonly detailed in readily available literature as its 1,2-isomer. However, general synthesis routes for haloalkanes involve the halogenation of a suitable hydrocarbon precursor. For instance, 1,2-dibromotetrafluoroethane can be prepared by the bromination of tetrafluoroethylene.[8] Similar principles of electrophilic addition or free radical halogenation would apply to achieve the 1,1-isomer, potentially through the reaction of hydrogen bromide with a vinyl bromide precursor.[9]

Applications in Research and Industry

Historically, dibromotetrafluoroethanes have been utilized in several specialized areas:

-

Refrigerants: Their thermodynamic properties made them suitable for use in refrigeration systems.[1]

-

Fire Suppressants: Under the name Halon 2402, the 1,2-isomer was used in fire suppression systems.[10] While less common, the 1,1-isomer shares similar fire-extinguishing properties due to the presence of bromine.

-

Chemical Intermediate: It has served as an intermediate in the synthesis of other fluorine-containing compounds.[6]

It is crucial to note that due to its environmental impact, the production and use of dibromotetrafluoroethane have been significantly curtailed under international agreements like the Montreal Protocol.[10]

Safety, Handling, and Environmental Impact

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[11]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Recommended PPE:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.[11]

-

Skin Protection: Chemical-resistant gloves and protective clothing.[11]

-

Respiratory Protection: In poorly ventilated areas, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[13]

Spill and Leak Procedures

In the event of a spill, the area should be isolated. For small spills, absorbent materials can be used to collect the liquid, which should then be placed in a sealed container for disposal.[13][14] The area should be well-ventilated.

Environmental Impact: A Substance of Significant Concern

The most critical aspect of this compound is its high Ozone Depletion Potential (ODP) .[10] The presence of bromine atoms in the molecule makes it particularly destructive to the stratospheric ozone layer.[15] Brominated haloalkanes generally have higher ODPs than their chlorinated counterparts.[15][16]

Due to its ODP, dibromotetrafluoroethane is classified as an ozone-depleting substance and its production and consumption are regulated under the Montreal Protocol.[7][10] This compound is also considered a "forever chemical," meaning it is persistent in the environment.[11] Its release into the environment should be strictly avoided.[11]

Regulatory Status

The production, import, and use of dibromotetrafluoroethane are heavily restricted in many countries due to its classification as an ozone-depleting substance.[10][16][17] It is also listed as a dual-use good, meaning it has both civilian and potential military applications, and its export may be controlled.[18][19]

Conclusion

This compound (CAS 27336-23-8) is a compound with historical applications in specialized industries. However, its significant adverse environmental impact, particularly its high ozone-depleting potential, has led to its phasing out under international regulations. For researchers and scientists, it is imperative to be aware of the hazards associated with this compound and to handle it with extreme caution, adhering to all safety protocols and regulatory requirements. The focus in modern chemistry is on finding and utilizing more environmentally benign alternatives.

References

-

abcr Gute Chemie. AB104692 | CAS 27336-23-8. [Link]

-

Alachem Co., Ltd. 27336-23-8 | this compound. [Link]

-

CPAChem. 2-(2-Aminoethoxy)ethanol CAS:929-06-6 EC:213-195-4. [Link]

-

P&S Chemicals. Product information, this compound (fc-114aB2). [Link]

-

Fluoropharm. 27336-23-8 | this compound. [Link]

-

Chemsrc. This compound | CAS#:27336-23-8. [Link]

-

Yuji America Corp. This compound. [Link]

-

Wikipedia. Dibromotetrafluoroethane. [Link]

-

PubChem. 1,1-Dibromo-1,2,2,2-tetrafluoroethane. [Link]

-

PubChem. 1,2-Dibromo-1,1,2,2-tetrafluoroethane. [Link]

-

Wikipedia. Ozone depletion potential. [Link]

-

Gov.il. List of Dual-Use Goods and Technologies and Munitions List. [Link]

-

ChemWhat. This compound CAS#: 27336-23-8. [Link]

-

Haz-Map. 1,2-Dibromotetrafluoroethane. [Link]

-

Canada.ca. Ozone depletion: substances. [Link]

-

Wikipedia. 1,1-Dibromoethane. [Link]

-

ResearchGate. ChemInform Abstract: 1,2-Dibromotetrafluoroethane (Freon 114B2) as a Building Block for Fluorine Compounds. [Link]

-

US EPA. Ozone-Depleting Substances. [Link]

-

Global Affairs Canada. A Guide to Canada's Export Control List - 2024. [Link]

-

DCCEEW. Ozone depleting substances. [Link]

Sources

- 1. CAS 27336-23-8: 1,1-Dibromo-1,2,2,2-tetrafluoroethane [cymitquimica.com]

- 2. 27336-23-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. 1,1-Dibromo-1,2,2,2-tetrafluoroethane | C2Br2F4 | CID 168688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]

- 7. 1,2-Dibromo-1,1,2,2-tetrafluoroethane | C2Br2F4 | CID 31301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,1-Dibromoethane - Wikipedia [en.wikipedia.org]

- 10. Dibromotetrafluoroethane - Wikipedia [en.wikipedia.org]

- 11. synquestlabs.com [synquestlabs.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. DIBROMOTETRAFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. Ozone depletion potential - Wikipedia [en.wikipedia.org]

- 16. Ozone depleting substances - DCCEEW [dcceew.gov.au]

- 17. Ozone depletion: substances - Canada.ca [canada.ca]

- 18. gov.il [gov.il]

- 19. A Guide to Canada's Export Control List - 2024 [international.gc.ca]

A Senior Application Scientist's Guide to 1,1-Dibromotetrafluoroethane and its Isomers as Versatile Precursors in Modern Organofluorine Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Name, a Gateway to Fluorinated Scaffolds

In the landscape of organofluorine chemistry, the strategic introduction of fluorine atoms or fluorinated moieties can profoundly alter a molecule's physicochemical and biological properties. This has made fluorinated compounds central to the development of advanced pharmaceuticals, agrochemicals, and materials.[1][2][3][4] While the user query specifies 1,1-dibromotetrafluoroethane, it is crucial for the practicing scientist to recognize that its isomer, 1,2-dibromotetrafluoroethane (commonly known as Halon 2402 or Freon 114B2), is far more prevalent and extensively documented in synthetic literature.[5][6] This guide will primarily focus on the applications of the readily available 1,2-isomer, while acknowledging the chemical principles are often translatable. These reagents serve as robust and versatile precursors for generating highly valuable fluorinated building blocks, including tetrafluoroethylene and the difluorocarbene radical, making them indispensable tools for the modern chemist.

Part 1: Foundational Knowledge: Properties and Safe Handling

Before employing any reagent, a thorough understanding of its physical properties and safe handling requirements is paramount. This discipline ensures both experimental success and, more importantly, personal safety.

Physicochemical Data

The properties of 1,1- and 1,2-dibromotetrafluoroethane are summarized below. The significant difference in boiling points is a key distinguishing feature.

| Property | This compound | 1,2-Dibromotetrafluoroethane |

| CAS Number | 27336-23-8[7][8][9] | 124-73-2[6] |

| Molecular Formula | C₂Br₂F₄[10] | C₂Br₂F₄[6] |

| Molecular Weight | 259.82 g/mol [8][10] | 259.82 g/mol |

| Appearance | Colorless Liquid | Colorless Liquid[6] |

| Boiling Point | 46.5 °C[8] | 47.2 °C[6] |

| Density | Not readily available | 2.18 g/cm³ at 20°C[6] |

| Synonyms | FC-114aB2[8] | Halon 2402, Freon 114B2, R-114B2[6][11] |

Safety and Handling: A Self-Validating Protocol

Working with halogenated compounds requires stringent safety protocols. The following measures are critical for minimizing risk.

-

Engineering Controls : Always handle dibromotetrafluoroethane in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12][13]

-

Personal Protective Equipment (PPE) :

-

Spill Response :

-

First Aid :

-

Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration and seek medical attention.[13]

-

Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[13]

-

Eye Contact : Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[13]

-

-

Incompatibilities : Dibromotetrafluoroethane can react violently with strong reducing agents, such as active metals.[14] It should also be stored separately from strong oxidants and strong bases.[15]

Part 2: Core Synthetic Utility as a Fluorinated Precursor

The synthetic power of dibromotetrafluoroethane lies in its ability to serve as a source for several key reactive intermediates. The C-Br bond is significantly weaker than the C-F and C-C bonds, providing a site for selective chemical activation.

Generation of the 1-Bromo-1,2,2,2-tetrafluoroethyl Radical for Atom Transfer Radical Addition (ATRA)

A highly effective application is the generation of the BrCF₂CF₂• radical for addition across alkenes. Modern photoredox catalysis provides a mild and efficient way to achieve this transformation, which is a powerful method for introducing the valuable tetrafluoroethyl group into organic molecules.[5]

The causality behind this process is a single-electron reduction of the C-Br bond. An excited-state photocatalyst is sufficiently reducing to transfer an electron to the dibromotetrafluoroethane, causing the homolytic cleavage of the weak C-Br bond and releasing a bromide anion and the desired tetrafluoroethyl radical.

Caption: Photocatalyzed Atom Transfer Radical Addition (ATRA) Workflow.

Generation of Tetrafluoroethylene (TFE)

Tetrafluoroethylene (C₂F₄) is the monomer for polytetrafluoroethylene (PTFE), a material renowned for its chemical inertness and low friction.[16][17] While the industrial synthesis of TFE typically involves the pyrolysis of chlorodifluoromethane (R-22), dibromotetrafluoroethane can serve as a laboratory-scale precursor.[17][18] The process involves a dehalogenation reaction, typically using a reducing metal like zinc.

This reaction is driven by the formation of a stable metal dihalide (e.g., ZnBr₂) and the release of the gaseous TFE monomer.

Caption: Generation of Tetrafluoroethylene (TFE) via Dehalogenation.

Generation of Difluorocarbene (:CF₂)

Difluorocarbene is a highly versatile and reactive intermediate used to construct difluoromethylated and gem-difluorocyclopropyl groups.[19][20] Its generation can be challenging due to the toxicity and harsh conditions associated with many precursors.[20] While not the most common precursor, halogenated ethanes can, under specific conditions with strong bases or organometallic reagents, undergo elimination to form carbenes. The general principle involves dehalogenation and alpha-elimination.

The use of organolithium reagents, for example, can abstract a bromine atom to form a transient carbanion, which then rapidly eliminates a fluoride or bromide ion to generate the singlet difluorocarbene. This intermediate is then trapped in situ by a suitable substrate.

Caption: Plausible pathway for Difluorocarbene (:CF₂) generation.

Part 3: Field-Proven Methodologies: Experimental Protocols

The following protocol is a representative example of a modern synthetic application, derived from principles outlined in contemporary research on photoredox-catalyzed reactions.[5]

Protocol: Photocatalyzed Atom Transfer Radical Addition (ATRA) of 1,2-Dibromotetrafluoroethane to an Alkene

Objective: To synthesize a vicinal bromo-tetrafluoroethylated alkane.

Materials:

-

1,2-Dibromotetrafluoroethane (1.5 equivalents)

-

Alkene (e.g., 1-octene, 1.0 equivalent)

-

Photocatalyst (e.g., 4CzIPN, 1-2 mol%)

-

Ascorbic acid (as a sacrificial reductant, 2.0 equivalents)

-

Solvent (e.g., Acetonitrile, degassed)

-

Inert atmosphere setup (Schlenk line or glovebox)

-

Blue LED light source (e.g., 10 W, 450 nm)

Step-by-Step Methodology:

-

Reactor Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the alkene (1.0 mmol), the photocatalyst (0.01-0.02 mmol), and ascorbic acid (2.0 mmol).

-

Inert Atmosphere : Seal the tube with a septum, and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Reagent Addition : Using a gas-tight syringe, add the degassed solvent (e.g., 5 mL of Acetonitrile) to dissolve the solids.

-

Precursor Addition : Add the 1,2-dibromotetrafluoroethane (1.5 mmol) to the reaction mixture via syringe.

-

Initiation : Place the Schlenk tube approximately 5-10 cm from the blue LED light source and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.

-

Monitoring : Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup : Upon completion, quench the reaction by opening it to the air. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tetrafluorinated bromide.

Self-Validation: This protocol is self-validating because the reaction is contingent on all components being present. A control experiment run without the photocatalyst or light source will result in no product formation, confirming the catalytic cycle's necessity. The use of a sacrificial reductant like ascorbic acid is a field-proven technique to regenerate the photocatalyst, ensuring catalytic turnover.

Part 4: Application in Drug Discovery and Development

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[3][4] It can significantly enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve pharmacokinetic profiles.[1]

-

Metabolic Stability : The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Precursors like dibromotetrafluoroethane provide access to building blocks that can be incorporated to "shield" metabolically labile positions on a drug scaffold.

-

Conformational Control : The stereoelectronic effects of fluorinated groups can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances its interaction with a biological target.

-

Fragment-Based Drug Discovery (FBDD) : FBDD is an approach that identifies low-molecular-weight ligands (fragments) that bind weakly to a target, which are then optimized into potent leads.[21] The unique NMR signature of the ¹⁹F nucleus makes it a powerful tool for screening fluorinated fragments against proteins and other biological targets.[22] Reagents like dibromotetrafluoroethane are valuable for synthesizing libraries of novel, fluorinated fragments for such screening campaigns.

By providing efficient routes to tetrafluoroethylated compounds and other fluorinated motifs, dibromotetrafluoroethane serves as a critical upstream tool for pharmaceutical intermediates, ultimately impacting the speed and success of drug development programs.[]

Conclusion

While often overshadowed by more complex fluorinating agents, 1,2-dibromotetrafluoroethane (and its 1,1-isomer) represents a workhorse reagent in organofluorine chemistry. Its utility as a robust precursor for the tetrafluoroethyl radical, tetrafluoroethylene, and potentially difluorocarbene provides chemists with direct and efficient pathways to incorporate valuable fluorinated motifs. For researchers in both academia and industry, particularly those focused on drug development, mastering the application of this simple yet powerful building block is a strategic advantage in the synthesis of next-generation functional molecules.

References

- DIBROMOTETRAFLUOROETHA... (n.d.). In CAMEO Chemicals.

- dibromotetrafluoroethane - Report. (n.d.). In CAMEO Chemicals | NOAA.

- Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. (n.d.). In Chemical Communications (RSC Publishing).

- ChemInform Abstract: 1,2-Dibromotetrafluoroethane (Freon 114B2) as a Building Block for Fluorine Compounds. (n.d.). In ResearchGate.

- Dibromotetrafluoroethane. (n.d.). In Wikipedia.

- Generation of Difluorocarbenes and Introduction of Fluorinated One Carbon Units into Carbonyl and Related Compounds | Request PDF. (n.d.). In ResearchGate.

- Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox. (n.d.). In ACS Publications.

- SAFETY DATA SHEET. (2023, September 21). In Fisher Scientific.

- 1,2-Dibromotetrafluoroethane - Safety Data Sheet. (n.d.). In Synquest Labs.

- US3210430A - Preparation of tetrafluoroethylene. (n.d.). In Google Patents.

- This compound | CAS#:27336-23-8. (n.d.). In Chemsrc.

- Recent Advances in the Synthetic Application of Difluorocarbene. (n.d.). In Thieme Chemistry.

- ICSC 1235 - 1,1,2,2-TETRABROMOETHANE. (n.d.). In International Chemical Safety Cards (ICSCs).

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024, August 2). In MDPI.

- 1,1-Dibromo-1,2,2,2-tetrafluoroethane | C2Br2F4. (n.d.). In PubChem.

- CN102603461A - Method for preparing 1,2-dibromotetrafluoroethane from tail gas in production of tetrafluoroethylene. (n.d.). In Google Patents.

- Fluorination Reagents, Fluorinated Building Blocks. (n.d.). In TCI Chemicals.

- This compound CAS#: 27336-23-8. (n.d.). In ChemWhat.

- Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. (2021, June 4). In DiVA portal.

- Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions. (n.d.). In SciSpace.

- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022, May 24). In CCS Chemistry.

- Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021, February 22). In PMC - NIH.

- US4849554A - Production of tetrafluoroethylene and hexafluoropropylene. (n.d.). In Google Patents.

- Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). In J-STAGE.

- Tetrafluoroethylene. (n.d.). In chemeurope.com.

- This compound. (n.d.). In Drugfuture.

- Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. (n.d.). In MDPI.

- Intermediates in Drug Development: Lab to Industry. (n.d.). In BOC Sciences.

- The rise of molecular simulations in fragment-based drug design (FBDD): an overview. (2020, June 25). In PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. liuxy.chem.sustech.edu.cn [liuxy.chem.sustech.edu.cn]

- 4. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dibromotetrafluoroethane - Wikipedia [en.wikipedia.org]

- 7. This compound | CAS#:27336-23-8 | Chemsrc [chemsrc.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound [drugfuture.com]

- 10. 1,1-Dibromo-1,2,2,2-tetrafluoroethane | C2Br2F4 | CID 168688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. fishersci.es [fishersci.es]

- 13. synquestlabs.com [synquestlabs.com]

- 14. DIBROMOTETRAFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. ICSC 1235 - 1,1,2,2-TETRABROMOETHANE [chemicalsafety.ilo.org]

- 16. US3210430A - Preparation of tetrafluoroethylene - Google Patents [patents.google.com]

- 17. Tetrafluoroethylene [chemeurope.com]

- 18. US4849554A - Production of tetrafluoroethylene and hexafluoropropylene - Google Patents [patents.google.com]

- 19. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. The rise of molecular simulations in fragment-based drug design (FBDD): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1-Dibromotetrafluoroethane (Halon 2402)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromotetrafluoroethane, commonly known as Halon 2402, is a halogenated alkane recognized for its efficacy as a fire suppressant.[1][2] However, its high ozone depletion potential has led to significant restrictions on its use under international agreements like the Montreal Protocol.[1][3] Understanding the thermal stability and decomposition pathways of Halon 2402 is critical for assessing its environmental impact, developing safe handling and disposal protocols, and evaluating its legacy in fire suppression systems. This guide provides a detailed examination of the molecule's stability, the mechanisms of its thermal breakdown, the hazardous byproducts generated, and the analytical methodologies used for its study.

Introduction to this compound (C2Br2F4)

Halon 2402 is a dense, colorless, and non-combustible liquid at standard conditions, with a boiling point of 47.2 °C.[1] Its primary application has been as a highly effective fire extinguishing agent, particularly for flammable liquids and electrical fires where water or other agents would be damaging or ineffective.[2][4] The fire suppression mechanism of halons is not primarily through cooling or oxygen displacement but through a chemical catalytic cycle that interrupts the chain reactions of combustion.[2][5]

Despite its effectiveness, the presence of bromine atoms in the molecule makes Halon 2402 a potent ozone-depleting substance (ODS), leading to a global phase-out of its production for most applications.[1][3] Consequently, research into its thermal decomposition is driven by the need to manage existing stockpiles and understand the potential hazards associated with its breakdown during fire events or disposal processes.

Thermodynamic Stability and Bond Dissociation Energies

The thermal stability of a molecule is fundamentally governed by the strength of its chemical bonds. In this compound, three types of covalent bonds are present: Carbon-Carbon (C-C), Carbon-Fluorine (C-F), and Carbon-Bromine (C-Br). The bond dissociation energies (BDEs) are a direct measure of their strength.

| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Implication for Thermal Stability |

| C-Br | ~280 - 300 | Weakest Link: This bond is the most likely to break first upon heating, initiating the decomposition process. |

| C-C | ~348 | Moderately Strong: Cleavage of the C-C bond requires more energy than C-Br bond scission. |

| C-F | ~485 | Strongest Bond: The C-F bond is exceptionally strong, making it the most resistant to thermal cleavage. |

Note: BDE values are approximate and can vary based on molecular structure. The data presented is a general representation for aliphatic halogenated compounds.[6]

This hierarchy of bond strengths dictates that the primary initiation step in the thermal decomposition of Halon 2402 is the homolytic cleavage of a Carbon-Bromine bond to form a bromo-tetrafluoroethyl radical and a bromine radical.

Thermal Decomposition Pathways and Mechanisms

The decomposition of Halon 2402 proceeds through a free-radical chain reaction, especially at elevated temperatures encountered in fires or thermal disposal systems like incineration.[2][5] The process can be broadly categorized into initiation, propagation, and termination steps.

Primary Decomposition (Inert Atmosphere)

In the absence of oxygen or other reactive species, the decomposition is initiated by the scission of the weakest bond.

Initiation: The C-Br bond breaks, forming two radical species. BrCF2-CF2Br → BrCF2-CF2• + Br•

Propagation: The resulting radicals can undergo further reactions. A key pathway is the β-scission of the bromo-tetrafluoroethyl radical, leading to the formation of tetrafluoroethylene (TFE) and another bromine radical. BrCF2-CF2• → CF2=CF2 + Br•

The bromine radicals can then react with other Halon 2402 molecules, propagating the chain reaction.

Decomposition in the Presence of Oxygen and Water (Oxidative Pyrolysis)

In real-world scenarios, such as a fire, decomposition occurs in the presence of oxygen and often water vapor. This dramatically alters the reaction pathways and leads to the formation of highly toxic and corrosive byproducts.[4][7]

Key hazardous products include:

-

Halogen Acids: Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) are formed when bromine and fluorine radicals abstract hydrogen atoms from fuel sources or water.[4][5] These are potent respiratory irritants and are highly corrosive.[7][8]

-

Carbonyl Halides: In the presence of oxygen, highly toxic compounds like Carbonyl Bromide (COBr2) and Carbonyl Fluoride (COF2) can be formed.[5]

-

Free Halogens: Molecular bromine (Br2) can be formed, which is also toxic and corrosive.[5]

The formation of these products significantly increases the toxicity hazard associated with the thermal breakdown of Halon 2402.[9]

Caption: Primary thermal decomposition pathway of Halon 2402.

Experimental Methodologies for Decomposition Studies

Studying the thermal decomposition of halogenated compounds requires specialized laboratory equipment to handle high temperatures and analyze complex, often corrosive, gas mixtures.[10] A common approach involves a flow reactor system coupled with real-time analytical instrumentation.

Experimental Protocol: Flow Reactor Pyrolysis

This protocol outlines a generalized procedure for investigating the thermal decomposition of Halon 2402.

-

System Preparation:

-

A high-temperature tubular reactor (often made of quartz or a specialized alloy) is assembled.[6]

-

The reactor is placed inside a programmable furnace capable of reaching temperatures exceeding 900°C.

-

A carrier gas system (e.g., Nitrogen or Argon for inert studies; a mix with Oxygen for oxidative studies) is connected via mass flow controllers to ensure precise gas composition and flow rate.

-

-

Sample Introduction:

-

A liquid sample of Halon 2402 is placed in a temperature-controlled evaporator or syringe pump.

-

The sample is vaporized and introduced into the carrier gas stream at a known, low concentration.

-

-

Thermal Decomposition:

-

The gas mixture flows through the heated reactor. The furnace temperature is precisely controlled and monitored.

-

The residence time of the gas in the heated zone is calculated based on the reactor volume and total gas flow rate.

-

-

Product Analysis:

-

The effluent gas stream from the reactor is directed to analytical instruments.

-

Fourier Transform Infrared (FTIR) Spectroscopy: A gas cell is used for the real-time identification and quantification of decomposition products like HF, HBr, and carbonyl halides.[8][11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Samples are collected for detailed analysis to separate and identify a wide range of organic byproducts.[12]

-

-

Data Acquisition and Interpretation:

-

Data is collected at various reactor temperatures to determine the decomposition onset temperature and study the product distribution as a function of temperature.

-

Kinetic parameters, such as reaction rates and activation energies, can be derived from this data.

-

Caption: Workflow for thermal decomposition analysis of Halon 2402.

Factors Influencing Decomposition

Several factors can significantly influence the rate and products of Halon 2402 decomposition:

-

Temperature: This is the most critical factor. Decomposition is negligible at ambient temperatures but accelerates rapidly at temperatures above 400-500°C.[5] At the flame temperatures (900-1200°C), breakdown is extensive.[7]

-

Oxygen Concentration: Higher oxygen levels promote the formation of carbonyl halides and increase the overall rate of oxidative decomposition.

-

Presence of Catalytic Surfaces: Certain metals or metal oxides can catalyze the decomposition process, lowering the temperature at which it begins.

-

Residence Time: The duration of exposure to high temperatures directly impacts the extent of decomposition. Longer residence times lead to more complete breakdown of the parent molecule.[8]

Safety, Handling, and Disposal

The high toxicity of the thermal decomposition products necessitates stringent safety protocols.[5][9] Any operation involving the heating of Halon 2402 must be conducted in a well-ventilated area or a closed system. Personnel should be equipped with appropriate personal protective equipment (PPE), including respiratory protection.

Disposal of Halon 2402 must be done in accordance with environmental regulations. High-temperature incineration or plasma arc destruction are approved methods, as they are designed to break down the molecule completely into less harmful substances which can then be scrubbed from the effluent gas stream.[13]

Conclusion

This compound (Halon 2402) is a thermally stable compound at ambient conditions due to its strong carbon-fluorine bonds. However, the relatively weak carbon-bromine bonds provide a pathway for thermal decomposition to initiate at elevated temperatures. The breakdown process is a complex free-radical mechanism that, in the presence of oxygen and hydrogen sources, produces significant quantities of corrosive and toxic byproducts, including hydrogen halides and carbonyl halides. A thorough understanding of these decomposition pathways, facilitated by robust experimental techniques like flow reactor pyrolysis coupled with FTIR and GC-MS analysis, is essential for the safe management, handling, and environmentally sound disposal of this legacy fire suppressant.

References

- DTIC, "Toxicity of Halon 2402.

- Nowakowska, H., & Rybak, W. (2013). "Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed." PMC - PubMed Central.

- A-Gas, "HALON 2402.

- DTIC, "Fire Suppression by Halon 2402, Volume 1.

- ResearchGate, "The decomposition of halogenated hydrocarbons by MSO | Request PDF.

- NIST, "Hazard Assessment of Thermal Decomposition Products of Halon Alternatives.

-

Wikipedia, "Dibromotetrafluoroethane." Available: [Link]

- EPA, "Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.

-

Michael, J., & Kumaran, S. S. (1997). "Thermal Decomposition Studies of Halogenated Organic Compounds." Semantic Scholar. Available: [Link]

- DiNenno, P. J. (1995). "A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS.

- University of Michigan, "APPENDIX A SUPPLEMENTAL INFORMATION – SPECIAL HAZARDS FIRE EXTINGUISHING SYSTEMS AGENTS.

- Luo, Y.-R. (2007). "Bond Dissociation Energies." In CRC Handbook of Chemistry and Physics, 95th Edition.

-

PubChem, "1,1-Dibromo-1,2,2,2-tetrafluoroethane." Available: [Link]

-

Scientific.Net, "The Possibility of Using 1301 and 2402 Mixtures of Halons for Fire Extinguishing Purposes." Key Engineering Materials, 954, pp. 135-144. Available: [Link]

-

UNEP, "MONTREAL PROTOCOL ON SUBSTANCES THAT DEPLETE THE OZONE LAYER." Available: [Link]

-

UNEP, "MONTREAL PROTOCOL ON SUBSTANCES THAT DEPLETE THE OZONE LAYER." Available: [Link]

-

NIST, "1,2-Dibromotetrafluoroethane." NIST Chemistry WebBook. Available: [Link]

Sources

- 1. Dibromotetrafluoroethane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ozone.unep.org [ozone.unep.org]

- 4. agas.com [agas.com]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nist.gov [nist.gov]

- 8. nist.gov [nist.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. ozone.unep.org [ozone.unep.org]

An In-depth Technical Guide to the Solubility of 1,1-Dibromotetrafluoroethane in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1,1-dibromotetrafluoroethane (C₂Br₂F₄), a compound of interest in various research and development applications, including its potential use as a reagent or solvent in pharmaceutical synthesis. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document emphasizes the theoretical principles governing its solubility, provides a qualitative solubility profile, and details a robust experimental protocol for its quantitative determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution.

Introduction to this compound

This compound, with the CAS number 27336-23-8, is a halogenated hydrocarbon.[1][2][3] It is a colorless liquid at room temperature with a boiling point of approximately 46.5-49.8°C and a density of around 2.366 g/cm³.[1][2][3] Its molecular structure, featuring a high degree of halogenation, significantly influences its physical and chemical properties, including its solubility in various organic solvents. Understanding its solubility is crucial for its effective use in chemical reactions, purification processes, and formulation development.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[4][5] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. As a halogenated hydrocarbon, this compound is a relatively non-polar molecule.[6] The primary intermolecular forces at play are London dispersion forces. Therefore, it is expected to be more soluble in non-polar and weakly polar organic solvents and less soluble in highly polar solvents like water.[4][6]

Predicted Qualitative Solubility of this compound

Based on the "like dissolves like" principle and the known solubility patterns of similar halogenated hydrocarbons, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents.[4][6]

| Solvent Category | Solvent | Predicted Qualitative Solubility | Rationale |

| Non-Polar Solvents | Hexane, Toluene | High | Similar non-polar nature and reliance on London dispersion forces. |

| Ethers | Diethyl Ether | High | Acts as a good solvent for many non-polar and moderately polar compounds. |

| Halogenated Solvents | Chloroform, Dichloromethane | High | Structural similarities and comparable intermolecular forces. |

| Ketones | Acetone | Moderate | Acetone has a significant dipole moment, which may limit miscibility with the less polar solute. |

| Alcohols | Ethanol, Methanol | Low to Moderate | The strong hydrogen bonding in alcohols makes them less compatible with non-polar solutes. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Low | Highly polar nature of DMSO is not conducive to dissolving non-polar compounds. |

| Polar Protic Solvents | Water | Very Low / Insoluble | The inability of this compound to form hydrogen bonds results in very poor solubility in water.[6] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a well-designed experimental protocol is essential. The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent, based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Principle

An excess of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the concentration of the solute in the saturated solution is determined analytically. Gas chromatography (GC) is a suitable analytical technique for this volatile compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Sealed vials with PTFE-lined septa

-

Thermostatically controlled shaker or incubator

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD)

-

Calibrated microliter syringes

-

Volumetric flasks

-

Analytical balance

Experimental Workflow

The logical steps for determining the solubility are illustrated in the following diagram.

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent.

-

Using a calibrated microliter syringe, accurately add known masses of this compound to volumetric flasks containing the solvent.

-

Dilute to the mark with the solvent to achieve a range of concentrations that are expected to bracket the solubility limit. These standards will be used to create a calibration curve for the GC analysis.

-

-

Preparation of Saturated Solutions:

-

Add a known volume of the selected organic solvent to several sealed vials.

-

Add an excess amount of this compound to each vial. The presence of undissolved solute is necessary to ensure a saturated solution.

-

Seal the vials immediately to prevent the loss of the volatile solute and solvent.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure that equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the undissolved solute to settle. To ensure a clear supernatant for analysis, centrifugation or filtration through a syringe filter compatible with the solvent may be necessary.

-

Carefully withdraw an aliquot of the clear supernatant using a microliter syringe.

-

Inject the aliquot into the gas chromatograph.

-

Record the peak area corresponding to this compound.

-

-

Quantification:

-

Inject the prepared standard solutions into the GC under the same conditions as the samples.

-

Construct a calibration curve by plotting the peak area versus the concentration of this compound for the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the saturated sample solutions from their measured peak areas. This concentration represents the solubility of this compound in the solvent at the specified temperature.

-

Data Presentation

The determined solubility data should be presented in a clear and organized manner. A table summarizing the solubility in different solvents at a constant temperature is recommended.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| [Solvent 1] | [Temperature] | [Determined Value] |

| [Solvent 2] | [Temperature] | [Determined Value] |

| [Solvent 3] | [Temperature] | [Determined Value] |

Conclusion

References

-

Chemsrc. This compound | CAS#:27336-23-8. [Link]

-

Horvath, A. L. Halogenated Hydrocarbons: Solubility-Miscibility with Water. Routledge. [Link]

-

PubChem. 1,1-Dibromo-1,2,2,2-tetrafluoroethane. [Link]

-

Wikipedia. Dibromotetrafluoroethane. [Link]

-

ChemBK. 1,2-dibromo-1,1,2,2-tetrafluoro-ethan. [Link]

-

ChemWhat. This compound CAS#: 27336-23-8. [Link]

-

Xinchem. China 1,1-Dibromo-1,2,2,2-tetrafluoroethane Manufacturer and Supplier. [Link]

-

Course Hero. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

CHM1020L Online Manual. Procedure. [Link]

-

StuDocu. Experimental No. (9) Identification of hydrocarbons. [Link]

-

Principles Of Drug Action 1, Spring 2005, Halogenated Hydrocarbons. [Link]

-

Solubility of Things. 1,1-Dibromoethane. [Link]

-

Drugfuture. This compound. [Link]

Sources

A Comprehensive Technical Guide to the Hazards and Safe Handling of 1,1-Dibromotetrafluoroethane

Introduction

1,1-Dibromotetrafluoroethane is a halogenated hydrocarbon, part of a class of chemicals known for their unique physical properties. This document primarily addresses this compound (CAS RN: 25497-30-7), while also acknowledging its more commonly referenced isomer, 1,2-dibromotetrafluoroethane (CAS RN: 124-73-2), also known as Halon 2402. Historically, compounds in this family were utilized as refrigerants and highly effective fire-extinguishing agents.[1] However, their significant environmental impact and specific health hazards necessitate stringent safety protocols.

This guide is designed for researchers, scientists, and drug development professionals who may handle this compound. It provides a detailed overview of its hazards, backed by authoritative data, and outlines field-proven safety and emergency protocols. The central thesis of this document is that safe handling is predicated on a thorough understanding of the compound's chemical behavior and its associated risks. Acknowledging its dual threat—to human health and the global environment—is the first step in establishing a culture of safety in the laboratory.

Section 1: Chemical and Physical Properties

Understanding the physical characteristics of a chemical is fundamental to anticipating its behavior under various laboratory conditions. This compound is a dense, colorless liquid. Its vapor is significantly heavier than air, a critical safety consideration as it can accumulate in low-lying, poorly ventilated areas.

| Property | Value | Source(s) |

| Chemical Formula | C₂Br₂F₄ | [2] |

| Molecular Weight | 259.82 g/mol | [3][4] |

| CAS Number | 25497-30-7 (1,1-isomer); 124-73-2 (1,2-isomer) | [3] |

| Appearance | Colorless Liquid | [5] |

| Boiling Point | ~47.2 °C (117 °F) | [2][3] |

| Density | ~2.18 g/cm³ at 21°C (70°F) | [3] |

| Vapor Density | Heavier than air | [6] |

| Water Solubility | Low | [4] |

| Stability | Chemically inert in many situations | [3][7] |

Section 2: Hazard Identification and Analysis

The risk profile of Dibromotetrafluoroethane is multifaceted, encompassing significant health, physical, and environmental hazards. A comprehensive understanding of each is essential for implementing effective control measures.

Caption: Hazard Profile for Dibromotetrafluoroethane.

Health Hazards

Exposure to dibromotetrafluoroethane can cause a range of adverse health effects, primarily through inhalation and direct contact.

-

Skin and Eye Irritation: The compound is classified as a skin and eye irritant.[6] Direct contact with the liquid can cause redness and irritation.[6] Prolonged exposure can lead to more severe effects.

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[6] Symptoms can include coughing, wheezing, and shortness of breath.[5]

-

Systemic and Organ-Specific Toxicity: Inhalation of vapors can be harmful and may cause dizziness or asphyxiation, particularly in confined spaces due to the displacement of oxygen.[3] The substance is also classified for specific target organ toxicity, with the heart being a primary target.[1][6] High-dose animal studies have shown effects including convulsions.[1]

-

Thermal Decomposition Products: While the compound itself is considered non-combustible, it can decompose when exposed to high temperatures, such as in a fire.[3] This decomposition releases highly toxic and corrosive fumes, including hydrogen bromide (HBr) and hydrogen fluoride (HF).[4][8]

Physical Hazards

-

Reactivity: Dibromotetrafluoroethane is generally stable and chemically inert.[3][7] However, it can react violently with strong reducing agents, such as very active metals (e.g., powdered aluminum, zinc) and alkali or alkaline earth metals.[3][9]

-

Heat Instability: Although not flammable, containers of dibromotetrafluoroethane may rupture violently if heated, due to a significant increase in vapor pressure.[3][8]

Environmental Hazards

The most significant long-term risk associated with this chemical is environmental.

-

Ozone Depletion: Dibromotetrafluoroethane is a potent ozone-depleting substance (ODS) with a high ozone-depleting potential (ODP).[8][10] Its release into the atmosphere contributes to the destruction of the stratospheric ozone layer, which protects the Earth from harmful ultraviolet radiation.[6][8] Due to this, its production and consumption have been phased out under the Montreal Protocol in many nations.[2][4]

-

Global Warming Potential: In addition to ozone depletion, halons are also damaging greenhouse gases that contribute to global warming.[10]

Section 3: Risk Mitigation and Safety Protocols

A multi-layered approach combining engineering controls, appropriate personal protective equipment, and strict handling procedures is required to mitigate the risks associated with this compound.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Ventilation: All work with this compound must be conducted in a well-ventilated area.[6] A certified laboratory chemical fume hood is the required standard. This is crucial not only to prevent inhalation of the chemical's vapors but also because the vapors are denser than air and can accumulate at floor level.[6]

-